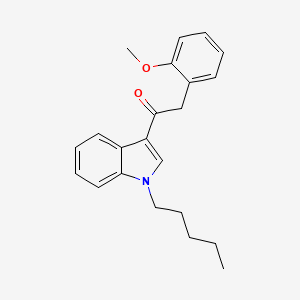

2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone

Description

2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (JWH-250) is a synthetic cannabinoid receptor agonist (SCRA) first identified in "Spice" and "K2" products. Its IUPAC name reflects its structural features: a pentyl chain attached to the indole nitrogen, a ketone-linked ethanone group, and a 2-methoxyphenyl substituent .

JWH-250 exhibits high affinity for cannabinoid receptors CB1 and CB2, mimicking the psychoactive effects of Δ⁹-THC but with distinct structural and metabolic properties .

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLSJIQJQKDDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235556 | |

| Record name | JWH-250 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-43-2 | |

| Record name | JWH 250 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-250 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-250 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-250 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP9911R8A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Synthetic Strategy

The synthesis of JWH-250 follows a sequential acylation-alkylation approach, prioritizing the introduction of the 2-methoxyphenylacetyl group at the indole’s 3-position before N-alkylation with a pentyl chain. This route was selected over alternative alkylation-acylation sequences due to challenges in regioselectivity and side reactions observed in preliminary studies.

Step 1: Synthesis of 2-Methoxyphenylacetic Chloride

2-Methoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions to yield the corresponding acid chloride. This step proceeds quantitatively, generating 2-methoxyphenylacetic chloride as a reactive intermediate:

Step 2: Acylation of Indole

The acid chloride undergoes Friedel-Crafts acylation with indole in the presence of diethylaluminum chloride (Et₂AlCl) as a Lewis acid catalyst. This reaction selectively functionalizes the indole’s 3-position, yielding 3-(2-methoxyphenylacetyl)indole:

Key Challenges :

Step 3: N-Alkylation with 1-Bromo-4-pentanol

The intermediate 3-(2-methoxyphenylacetyl)indole undergoes N-alkylation using 1-bromo-4-pentanol in the presence of potassium carbonate (K₂CO₃). Initial attempts at 50°C resulted in <10% conversion due to the indole NH group’s low acidity and steric hindrance. Optimized conditions involved:

Step 4: Purification and Stabilization

Crude JWH-250 is purified via MPLC, with final isolation yields of ~10% over four steps. The compound is stabilized in acetonitrile or methanol at 1.0 mg/mL, showing >99% stability over seven days at temperatures up to 40°C.

Comparative Analysis of Synthetic Approaches

Alternative Routes: Alkylation-Acylation Sequence

Early literature explored N-alkylation prior to acylation for analogous indole derivatives. However, this route failed for JWH-250 due to:

Solvent and Catalyst Optimization

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Metabolic Reactions

JWH-250 undergoes hepatic metabolism mediated by cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP1A2 .

Phase I Metabolism:

-

Hydroxylation : Oxidation at the indole ring’s C5 position forms 5-hydroxy-JWH-250 (major metabolite) .

-

N-Dealkylation : Cleavage of the pentyl side chain produces indole-3-yl-ethanone derivatives .

Phase II Metabolism:

-

Glucuronidation : Phase I metabolites conjugate with glucuronic acid via UDP-glucuronosyltransferase (UGT), forming water-soluble glucuronides excreted in urine .

Table 2: Metabolic Pathways of JWH-250

Oxidative and Reductive Reactions

In vitro studies reveal additional reactivity:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) oxidizes the methoxy group to a quinone structure .

-

Reduction : Sodium borohydride (NaBH₄) reduces the ketone group to a secondary alcohol, though this is not a natural metabolic pathway .

Table 3: Experimental Chemical Modifications

Stability and Degradation

JWH-250 degrades under:

-

Acidic Conditions : Protonation of the indole nitrogen leads to ring-opening and decomposition .

-

UV Light : Photolytic cleavage of the methoxy-phenyl bond generates free radical intermediates .

Analytical Characterization

Key techniques for reaction monitoring include:

Scientific Research Applications

Pharmacological Applications

JWH-250 has been investigated for various pharmacological effects, particularly in relation to pain management and neuroprotection.

Analgesic Properties

Research indicates that JWH-250 may exhibit analgesic properties, making it a candidate for pain relief therapies. Its interaction with cannabinoid receptors suggests potential efficacy in treating chronic pain conditions.

Neuroprotective Effects

Studies have shown that synthetic cannabinoids like JWH-250 may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter release could contribute to its neuroprotective effects .

Anxiolytic Effects

JWH-250 has been explored for its potential anxiolytic (anxiety-reducing) effects. Its action on the endocannabinoid system may help alleviate anxiety symptoms, although more research is needed to confirm these findings.

Research Findings

A variety of studies have documented the effects and applications of JWH-250:

Case Study 1: Pain Management

A study involving animal models demonstrated that JWH-250 effectively reduced pain perception through CB1 receptor activation, indicating its potential as an analgesic agent. The results suggest that JWH-250 could be developed into a therapeutic option for chronic pain management.

Case Study 2: Neuroprotection

In a controlled experiment focusing on neurodegenerative diseases, JWH-250 exhibited significant neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This positions the compound as a promising candidate for future drug development targeting neurodegenerative disorders.

Mechanism of Action

JWH 250 exerts its effects by binding to the CB1 and CB2 cannabinoid receptors. It mimics the action of endogenous cannabinoids, leading to the activation of these receptors. This activation triggers a cascade of intracellular signaling pathways, resulting in various physiological effects such as analgesia and modulation of neurotransmitter release .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Key Structural Features

JWH-250 belongs to the aminoalkylindole (AAI) class of SCRAs. Its differentiation from analogs lies in its 2-methoxyphenylacetyl group, which replaces the naphthoyl or other aromatic moieties found in related compounds. Below is a comparative analysis:

Table 1: Structural and Pharmacological Profiles of Selected SCRAs

Key Observations:

Receptor Affinity: All listed SCRAs bind CB1/CB2 receptors, but substituents influence binding kinetics. CP-47,497, a non-indole SCRA, exhibits 3–28× higher potency than Δ⁹-THC due to its cyclohexylphenol structure .

Metabolism :

- JWH-250 undergoes phase I hydroxylation (likely at the pentyl chain or methoxyphenyl group) followed by glucuronidation . This contrasts with JWH-018, where hydroxylation occurs on the naphthalene ring .

- Fluorinated analogs like AM-2201 produce oxidative metabolites resistant to degradation, prolonging their activity .

Toxicity and Legality: JWH-250’s methoxy group may reduce hepatotoxicity compared to chlorinated derivatives (e.g., JWH-398) but retains risks of tachycardia, hallucinations, and dependence .

Analytical Differentiation

JWH-250 is distinguishable via chromatographic and spectroscopic methods:

Biological Activity

2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone, commonly known as JWH-250, is a synthetic cannabinoid that exhibits a range of biological activities primarily through its interactions with the endocannabinoid system. This compound has garnered attention for its potential therapeutic applications and its implications in forensic toxicology.

Chemical Profile

- Chemical Formula : C22H25NO2

- Molecular Weight : 335.44 g/mol

- CAS Number : 864445-43-2

- Appearance : White to light yellow crystalline powder

- Melting Point : Approximately 82 °C

JWH-250 acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. These receptors are involved in various physiological processes, including pain modulation, appetite regulation, and mood stabilization. The compound's affinity for these receptors suggests potential applications in pain relief and anti-inflammatory treatments.

In Vitro Studies

Research has demonstrated that JWH-250 exhibits significant biological activity:

- Antitumor Activity : In vitro studies have shown that JWH-250 can inhibit the proliferation of glioma cell lines, indicating potential use in cancer therapy. For instance, treatment with JWH-250 resulted in reduced viability of human U138MG and rat C6 glioma cells .

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

In Vivo Studies

Studies involving animal models have further elucidated the biological effects of JWH-250:

- Toxicity Assessment : A study indicated that JWH-250 did not exhibit significant toxicity at therapeutic doses, as it did not alter body weight or cause mortality in treated rats .

Case Studies and Research Findings

Applications and Implications

The biological activities of JWH-250 suggest several potential applications:

- Therapeutic Use : Given its antitumor and anti-inflammatory properties, further research could explore its efficacy in clinical settings for cancer treatment or chronic pain management.

- Forensic Toxicology : As a controlled substance, understanding the pharmacokinetics and effects of JWH-250 is crucial for forensic investigations related to drug use.

Q & A

Q. What are the established synthetic routes and characterization methods for JWH-250?

JWH-250 is typically synthesized via Friedel-Crafts acylation, where 1-pentylindole reacts with 2-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, the methoxy group at the 2-position of the phenyl ring produces a distinct singlet in ¹H NMR (~δ 3.8 ppm), while the pentyl chain on the indole nitrogen shows characteristic alkyl proton signals . Reference standards (e.g., LGC Standards’ 1.0 mg/mL in acetonitrile) are critical for validating synthetic yields and purity .

Q. What analytical techniques are recommended for unambiguous identification of JWH-250 in complex matrices?

Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards. GC-FTIR provides unique carbonyl (C=O) stretching bands (~1680 cm⁻¹) and methoxy group signatures, while LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity (e.g., precursor ion m/z 335.44 → product ions m/z 135.1 and 91.1) . Retention indices and spectral libraries (e.g., NIST) should be cross-referenced to differentiate JWH-250 from structural analogs like JWH-201 (4-methoxyphenyl variant) .

Q. How is JWH-250 pharmacologically characterized in vitro and in vivo?

In vitro binding assays using human cannabinoid receptors (CB1/CB2) reveal JWH-250’s partial agonism, with reported Ki values of 28 nM (CB1) and 62 nM (CB2). In vivo studies in rodent models demonstrate dose-dependent hyperlocomotion and hypothermia, consistent with synthetic cannabinoid effects. However, discrepancies in receptor affinity across studies may arise from differences in assay conditions (e.g., membrane preparation protocols) .

Advanced Research Questions

Q. How can structural modifications of JWH-250 elucidate structure-activity relationships (SAR)?

Systematic substitutions on the indole core and phenyl ring can clarify SAR. For example:

- Phenyl substituents : Replacing the 2-methoxy group with halogens (e.g., 4-chloro in JWH-203) reduces CB1 affinity by ~50%, indicating steric and electronic influences .

- Alkyl chain length : Shortening the pentyl chain to propyl (e.g., JWH-073) decreases metabolic stability due to reduced lipophilicity .

X-ray crystallography (using SHELX programs for refinement) and molecular docking simulations are critical for validating hypothesized binding poses .

Q. What methodological challenges arise in resolving isomeric or co-eluting analogs of JWH-250?

Differentiating positional isomers (e.g., JWH-250 vs. JWH-302 [3-methoxyphenyl variant]) requires advanced chromatographic separation. Ultra-high-performance liquid chromatography (UHPLC) with sub-2-μm particle columns and optimized gradient elution (e.g., 0.1% formic acid in acetonitrile/water) achieves baseline resolution. High-field NMR (≥600 MHz) can further distinguish isomers via coupling constants in aromatic regions .

Q. How do conflicting data on JWH-250’s toxicological profile inform experimental design?

While some studies report severe neurotoxicity (e.g., seizures in murine models), others attribute effects to contaminants in illicit preparations. To resolve contradictions:

- Purity validation : Use certified reference materials (e.g., LGCAMP1396.14-11) to exclude adulterants .

- Dose-response studies : Administer JWH-250 in controlled doses (0.1–10 mg/kg) to isolate primary pharmacological effects from off-target toxicity .

- Metabolomics : LC-HRMS can identify neurotoxic metabolites (e.g., hydroxylated or carboxylated derivatives) in plasma and brain tissue .

Methodological Tables

Table 1. Key Analytical Parameters for JWH-250 Identification

Table 2. Comparative Receptor Binding Affinity of JWH-250 Analogs

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Structural Difference vs. JWH-250 | Source |

|---|---|---|---|---|

| JWH-250 | 28 | 62 | Reference compound | |

| JWH-201 | 112 | 89 | 4-methoxyphenyl substitution | |

| JWH-203 | 45 | 105 | 3-chlorophenyl substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.